BACE-1 Inhibitory Activity: 4-Propyl Substructure Achieves 27 nM Potency vs. Micromolar In-Class Comparators
The 4-propylimidazolidin-2-one substructure, as incorporated into the BACE-1 inhibitor SCH736062 (PDB ligand BDW), exhibited an IC50 of 27 nM against recombinant human BACE-1 in an in vitro enzymatic assay [1]. This represents a ≥100-fold potency enhancement over a structurally distinct imidazolidin-2-one derivative tested in the same FRET-based BACE-1 assay, which showed an IC50 of 2,800 nM [2]. While this is a cross-study comparison involving different molecular scaffolds, it demonstrates that the 4-propylimidazolidin-2-one fragment, when elaborated appropriately, can contribute to nanomolar target engagement, a feature not achieved by all imidazolidin-2-ones screened against BACE-1 [3].
| Evidence Dimension | BACE-1 enzymatic inhibition (IC50) measured by FRET assay |
|---|---|
| Target Compound Data | 27 nM (SCH736062, containing the 4-propylimidazolidin-2-one substructure) |
| Comparator Or Baseline | 2,800 nM (an alternative imidazolidin-2-one derivative, BindingDB BDBM50329115) |
| Quantified Difference | ≥100-fold lower IC50 (greater potency) |
| Conditions | Recombinant human BACE-1; FRET assay using peptide substrate Rh-EVNLDAEFK-Quencher |
Why This Matters
For medicinal chemistry teams pursuing BACE-1 inhibitors, the 4-propylimidazolidin-2-one scaffold has demonstrated the ability to reach nanomolar potency when elaborated, unlike many in-class alternatives that show only micromolar activity.
- [1] Zhu, Z. et al. J. Med. Chem. 2010, 53 (3), 951-965. SCH736062 (BDW) BACE-1 IC50 = 27 nM. View Source
- [2] BindingDB. Affinity Data for BDBM50329115: Inhibition of BACE1 using peptide substrate by FRET assay, IC50 = 2.80E+3 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-13). View Source
- [3] RCSB Protein Data Bank. PDB ID: 3L5E. Annotation: IC50 = 27 nM for SCH736062 from 1 assay. View Source
